Cisapride monohydrate

説明

In many countries (including Canada) cisapride has been either withdrawn or has had its indications limited due to reports about long QT syndrome due to cisapride, which predisposes to arrhythmias. The FDA issued a warning letter regarding this risk to health care professionals and patients.

Cisapride is a substituted piperidinyl benzamide prokinetic agent. Cisapride facilitates release of acetylcholine from the myenteric plexus, resulting in increased gastrointestinal motility. In addition, cisapride has been found to act as a serotonin agonist, stimulating type 4 receptors, and a serotonin 5-HT3 receptor antagonist. (NCI)

A substituted benzamide used for its prokinetic properties. It is used in the management of gastroesophageal reflux disease, functional dyspepsia, and other disorders associated with impaired gastrointestinal motility. (Martindale The Extra Pharmacopoeia, 31st ed)

See also: Metoclopramide (related).

特性

Key on ui mechanism of action |

Cisapride acts through the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system (specifically the myenteric plexus). This results in increased tone and amplitude of gastric (especially antral) contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit. Cisapride exerts its effect by increasing the release of acetylcholine from the postganglionic nerve endings of the myenteric plexus. This release of acetylcholine increases esophageal activity and increases esophageal sphincter tone, thereby improving esophageal clearance and decreasing reflux of gastric and duodenal emptying as a result of increased gastric and duodenal contractility and antroduodenal coordination. Duodenogastric reflux is also decreased. Cisapride improves transit in both small and large bowel. |

|---|---|

CAS番号 |

260779-88-2 |

分子式 |

C23H31ClFN3O5 |

分子量 |

484.0 g/mol |

IUPAC名 |

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate |

InChI |

InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m1./s1 |

InChIキー |

QBYYXIDJOFZORM-LBPAWUGGSA-N |

異性体SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |

正規SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |

Color/Form |

White to slightly biege powder |

melting_point |

110 °C |

物理的記述 |

Solid |

ピクトグラム |

Corrosive |

溶解性 |

Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. 1.20e-02 g/L |

製品の起源 |

United States |

Foundational & Exploratory

Cisapride Monohydrate and the 5-HT₄ Receptor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of cisapride (B12094) monohydrate at the serotonin (B10506) 5-HT₄ receptor. Cisapride, a substituted piperidinyl benzamide, is recognized as a potent gastroprokinetic agent. Its primary therapeutic effect is derived from its activity as a 5-HT₄ receptor agonist, which stimulates gastrointestinal motility by promoting the release of acetylcholine (B1216132) from the myenteric plexus.[1] This document details the molecular interactions, signaling pathways, and pharmacological profile of cisapride, offering a comparative analysis with other key 5-HT₄ receptor agonists. Particular attention is given to the experimental methodologies used to elucidate this mechanism.

Core Mechanism: 5-HT₄ Receptor Agonism

Cisapride functions as a potent agonist at serotonin 5-HT₄ receptors.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gαs stimulatory pathway. Upon binding, cisapride initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the release of acetylcholine in the enteric nervous system.[4] This enhanced cholinergic activity increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter, and enhances peristalsis, accelerating gastric emptying and intestinal transit.[5]

Recent studies have also suggested the existence of G-protein independent signaling pathways for the 5-HT₄ receptor, involving the activation of Src tyrosine kinase.

Signaling Pathway of Cisapride at the 5-HT₄ Receptor

The following diagram illustrates the primary signaling cascade initiated by cisapride binding to the 5-HT₄ receptor.

Quantitative Pharmacological Data

The affinity and potency of cisapride and other 5-HT₄ agonists have been characterized through various in vitro assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Binding Affinity (Kᵢ) and Potency (EC₅₀) of 5-HT₄ Receptor Agonists

| Compound | Kᵢ (nM) | EC₅₀ (nM) | Species/System |

| Cisapride | ~14 | 140 | Human |

| Mosapride (B1662829) | 84.2 | 208 (rat esophagus) | Guinea Pig (ileum) |

| Prucalopride | 2.5 (5-HT₄ₐ), 8 (5-HT₄♭) | - | Human |

| Tegaserod | pKᵢ 8.4 (approx. 4 nM) | pEC₅₀ 8.6 (approx. 2.5 nM) | Human |

Note: pKᵢ and pEC₅₀ values have been converted to nM for consistency. Data is compiled from multiple sources and experimental conditions may vary.[2][3][5][6][7][8]

Table 2: Off-Target Binding Profile of Cisapride

| Off-Target | IC₅₀ (nM) | Consequence |

| hERG Potassium Channel | 9.4 | Potential for cardiac arrhythmias (QT prolongation) |

This significant off-target activity led to the withdrawal or restriction of cisapride in many markets.[2][3]

Experimental Protocols

The characterization of cisapride's mechanism of action relies on standardized in vitro pharmacological assays. Detailed below are representative protocols for determining binding affinity and functional activity at the 5-HT₄ receptor.

Radioligand Binding Assay for Kᵢ Determination

This protocol describes a competitive binding experiment to determine the inhibition constant (Kᵢ) of cisapride for the 5-HT₄ receptor using the selective antagonist [³H]-GR113808 as the radioligand.

1. Membrane Preparation:

-

Homogenize tissue rich in 5-HT₄ receptors (e.g., guinea pig striatum or hippocampus) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[9]

-

Centrifuge the homogenate at low speed to remove large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

2. Competitive Binding Assay:

-

In a 96-well plate, combine:

-

A fixed concentration of [³H]-GR113808 (typically at or below its Kₔ, e.g., 0.1-0.5 nM).[9]

-

A range of concentrations of unlabeled cisapride (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

The prepared membrane homogenate (25-50 µg of protein).

-

-

For total binding, omit the unlabeled cisapride.

-

For non-specific binding, add a high concentration of a non-radiolabeled 5-HT₄ antagonist (e.g., 1 µM GR113808).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), washing with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the cisapride concentration.

-

Determine the IC₅₀ value (the concentration of cisapride that inhibits 50% of specific [³H]-GR113808 binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Accumulation Assay for Functional Activity

This protocol outlines a cell-based functional assay to measure the ability of cisapride to stimulate cAMP production, confirming its agonist activity.

1. Cell Culture and Preparation:

-

Culture a suitable cell line stably expressing the human 5-HT₄ receptor (e.g., CHO-K1 or HEK293 cells).

-

On the day of the assay, harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[4][10]

2. Agonist Stimulation:

-

Dispense the cell suspension into a 96-well plate.

-

Add varying concentrations of cisapride (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells.

-

Include a control with vehicle only (basal level) and a positive control with a known 5-HT₄ agonist or a direct adenylyl cyclase activator like forskolin.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

3. cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on FRET between a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay format.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Involves competition between endogenous cAMP and a biotinylated cAMP probe for binding to antibody-coated acceptor beads and streptavidin-coated donor beads.[10]

-

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Quantify the amount of cAMP produced at each concentration of cisapride.

-

Plot the cAMP concentration against the logarithm of the cisapride concentration.

-

Determine the EC₅₀ value (the concentration of cisapride that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Conclusion

Cisapride monohydrate exerts its prokinetic effects through potent agonism at the 5-HT₄ receptor, primarily via the Gαs-adenylyl cyclase-cAMP signaling cascade, which enhances acetylcholine release in the gut. While effective, its clinical use has been curtailed by significant off-target effects, most notably the blockade of the hERG potassium channel. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and evaluating the molecular pharmacology of cisapride and serve as a valuable reference for the development of more selective and safer 5-HT₄ receptor agonists.

References

- 1. Cisapride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]

- 4. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cisapride (B12094) Monohydrate

This document provides a comprehensive technical overview of cisapride monohydrate, a substituted benzamide (B126) compound known for its prokinetic properties. It details the chemical structure, physicochemical characteristics, pharmacological mechanism, and pharmacokinetic profile of the molecule. This guide is intended for professionals in the fields of chemical research, pharmacology, and pharmaceutical development.

Chemical Identity and Structure

This compound is the hydrated form of cisapride, a gastroprokinetic agent.[1] The commercial drug is a racemic mixture of its two enantiomers.[2][3]

IUPAC Name: 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide hydrate.[4][5]

The chemical structure of cisapride consists of a substituted benzamide moiety linked to a piperidine (B6355638) ring. This structure is fundamental to its pharmacological activity as a serotonin (B10506) 5-HT4 receptor agonist.

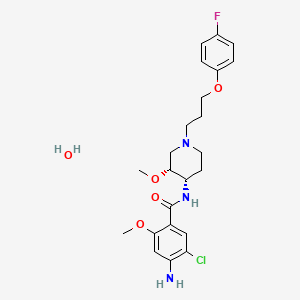

Figure 1: Chemical Structure of Cisapride

Figure 1: Chemical Structure of Cisapride

The following table summarizes the key chemical identifiers for cisapride and its monohydrate form.

Table 1: Chemical Identifiers of Cisapride and this compound

| Identifier | Cisapride (Anhydrous) | This compound | Citation(s) |

|---|---|---|---|

| IUPAC Name | (±)-cis-4-amino-5-chloro-N-(1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl)-2-methoxybenzamide | 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide hydrate | [2][4][5] |

| CAS Number | 81098-60-4 | 260779-88-2 | [4][6][7][8] |

| Molecular Formula | C₂₃H₂₉ClFN₃O₄ | C₂₃H₂₉ClFN₃O₄ · H₂O | [4][6][9] |

| Molecular Weight | 465.95 g/mol | 483.96 g/mol | [4][5][6][9] |

| InChIKey | DCSUBABJRXZOMT-IRLDBZIGSA-N | QBYYXIDJOFZORM-IKGOIYPNSA-N | [4] |

| SMILES String | CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F | O.CO[C@@H]1CN(CCCOc2ccc(F)cc2)CC[C@@H]1NC(=O)c3cc(Cl)c(N)cc3OC |[4] |

Physicochemical Properties

This compound presents as a white to slightly beige, odorless crystalline powder.[4] Its solubility characteristics are critical for formulation and bioavailability. The compound's insolubility in water has historically limited the development of parenteral formulations.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation(s) |

|---|---|---|

| Physical Form | Solid, white to slightly beige powder | [4] |

| Melting Point | 109.8 - 110 °C | [4][7] |

| Water Solubility | Practically insoluble (2.71 - 9.319 mg/L) | [4][7] |

| Methanol Solubility | Sparingly soluble | [4][10] |

| DMSO Solubility | ~30 mg/mL | [7][9] |

| pKa (Strongest Basic) | 8.24 (Predicted) | [5] |

Pharmacology and Mechanism of Action

Cisapride is a potent prokinetic agent that enhances gastrointestinal motility.[2][11] Its primary mechanism of action is as a selective serotonin 5-HT4 receptor agonist.[2][12][13]

The activation of 5-HT4 receptors, which are G-protein coupled receptors, stimulates the adenylate cyclase/cAMP/protein kinase A pathway.[14] This signaling cascade ultimately enhances the release of acetylcholine (B1216132) from postganglionic nerve endings in the myenteric plexus of the gut.[11][12][13][15] The increased acetylcholine acts on muscarinic receptors on smooth muscle cells, thereby increasing lower esophageal sphincter tone, improving gastric emptying, and accelerating overall gastrointestinal transit.[2][11] Unlike older prokinetic drugs, cisapride is devoid of direct cholinergic or anti-dopaminergic effects.[16]

Pharmacokinetics

The pharmacokinetic profile of cisapride is characterized by rapid absorption and extensive metabolism. Its pharmacokinetics have been shown to be stereoselective.[3]

Table 3: Pharmacokinetic Parameters of Cisapride

| Parameter | Value | Citation(s) |

|---|---|---|

| Bioavailability | ~30-40% | [2][17] |

| Time to Peak Plasma Conc. | 1 to 2 hours | [18] |

| Protein Binding | 97.5% | [2] |

| Metabolism | Primarily hepatic and intestinal via Cytochrome P450 3A4 (CYP3A4) | [2][18][19] |

| Elimination Half-life | 6 to 12 hours | [2][18] |

| Excretion | Primarily in bile (~75%) and urine (~25%) |[1] |

Due to its metabolism by CYP3A4, co-administration with potent inhibitors of this enzyme (e.g., ketoconazole, erythromycin, ritonavir) can significantly increase cisapride plasma concentrations, leading to an elevated risk of adverse effects.[15][18]

Experimental Protocols

Detailed, step-by-step experimental protocols are typically proprietary or found within specific publications. However, the principles of standard methodologies for the analysis of this compound are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound raw material or in finished pharmaceutical products.[8]

-

Principle: The technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer, delivered in an isocratic or gradient mode.

-

Stationary Phase: A reverse-phase column, typically octadecyl-silica (ODS, C18).

-

Detection: UV detector set at a wavelength where cisapride exhibits maximum absorbance.

-

Quantification: The area under the peak corresponding to cisapride is compared to that of a reference standard of known concentration to calculate purity or content.

In Vitro 5-HT4 Receptor Binding Assay

This assay is used to determine the affinity of cisapride for the 5-HT4 receptor.[20]

-

Principle: A competitive binding assay using a radiolabeled ligand with high affinity for the 5-HT4 receptor (e.g., ³H-GR113808).

-

Preparation: Membranes are prepared from tissues known to express 5-HT4 receptors (e.g., guinea pig striatum).[20]

-

Procedure: The membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled cisapride.

-

Analysis: The amount of radioligand bound to the receptor is measured. The concentration of cisapride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki). A Scatchard analysis can determine if the binding is competitive.[20]

Safety and Regulatory Information

Cisapride was widely used for gastrointestinal motility disorders like GERD and gastroparesis.[11][18][19] However, it was associated with serious cardiac side effects, most notably QT interval prolongation, which can lead to life-threatening arrhythmias such as torsades de pointes and ventricular fibrillation.[15][18] These risks are exacerbated by drug interactions that inhibit its metabolism via CYP3A4.[15][18]

Due to these safety concerns, cisapride has been withdrawn from the market or its use has been severely restricted in many countries, including the United States, where it was voluntarily removed in 2000.[2][19]

Conclusion

This compound is a well-characterized 5-HT4 receptor agonist with potent gastroprokinetic effects. Its mechanism of action via the enhancement of acetylcholine release is well-established. While effective for motility disorders, its clinical use has been largely curtailed due to significant cardiovascular risks associated with QT prolongation. For research and drug development professionals, cisapride remains an important reference compound for studying 5-HT4 receptor pharmacology and the development of safer prokinetic agents. A thorough understanding of its chemical properties, pharmacokinetics, and particularly its metabolism through the CYP3A4 pathway, is critical for any ongoing investigation or development of related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Cisapride - Wikipedia [en.wikipedia.org]

- 3. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | 260779-88-2 | FC45139 | Biosynth [biosynth.com]

- 7. Cisapride CAS#: 81098-60-4 [m.chemicalbook.com]

- 8. clearsynth.com [clearsynth.com]

- 9. echemi.com [echemi.com]

- 10. Cisapride [drugfuture.com]

- 11. Articles [globalrx.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cisapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. Cisapride | 81098-60-4 [chemicalbook.com]

- 17. cisapride [drugcentral.org]

- 18. What is this compound used for? [synapse.patsnap.com]

- 19. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoselective Metabolism of Cisapride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisapride (B12094), a gastroprokinetic agent, is a chiral molecule that was marketed as a racemate of two enantiomers, (+)-cisapride and (-)-cisapride. Its clinical use was largely curtailed due to the risk of serious cardiac arrhythmias, a side effect linked to its metabolism. This technical guide provides an in-depth exploration of the stereoselective metabolism of cisapride monohydrate, focusing on the differential metabolic pathways of its enantiomers. It has been established that the pharmacokinetics of cisapride are stereoselective.[1][2] This guide summarizes key quantitative data, details experimental protocols for studying its metabolism, and presents visual diagrams of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Cisapride stimulates motility in the upper gastrointestinal tract by acting as a serotonin (B10506) 5-HT4 receptor agonist, which indirectly promotes the release of acetylcholine (B1216132) in the enteric nervous system.[3][4][5] The drug is primarily metabolized in the liver by the cytochrome P450 system, with CYP3A4 being the major enzyme responsible for its clearance.[3][6][7][8][9] The metabolism of cisapride is a critical determinant of its pharmacokinetic profile and is subject to significant interindividual variability and drug-drug interactions.[7] Crucially, the metabolism is stereoselective, with different rates and pathways for the (+)- and (-)-enantiomers, which has significant implications for its pharmacodynamics and safety profile.

Stereoselective Metabolic Pathways

Cisapride undergoes two primary metabolic transformations: N-dealkylation and aromatic hydroxylation.[6][7] The major metabolite formed in vitro is norcisapride (B1231896) (NORCIS), resulting from oxidative N-dealkylation at the piperidine (B6355638) nitrogen.[8][9] Additionally, two hydroxylated metabolites have been identified: 3-fluoro-4-hydroxycisapride (3-F-4-OHCIS) and 4-fluoro-2-hydroxycisapride (4-F-2-OHCIS).[6][7]

The formation of these metabolites is both regio- and stereoselective. NORCIS and 3-F-4-OHCIS are preferentially formed from (+)-cisapride, whereas the formation of 4-F-2-OHCIS is favored from (-)-cisapride.[6] In vitro studies have demonstrated that CYP3A4 is the primary enzyme catalyzing all three of these metabolic reactions for both enantiomers.[6]

Quantitative Analysis of Stereoselective Metabolism

The stereoselective metabolism of cisapride has been quantified through in vitro studies using human liver microsomes (HLMs). The kinetic parameters for the formation of the major metabolite, norcisapride, demonstrate the differential handling of the enantiomers.

Table 1: Michaelis-Menten Kinetic Parameters for Norcisapride (NORCIS) Formation in Human Liver Microsomes

| Enantiomer | Km (μM) | Vmax (pmol/min/mg protein) |

| (+)-Cisapride | 18.5 ± 4.7 | 364 ± 284 |

| (-)-Cisapride | 11.9 ± 4.8 | 203 ± 167 |

Data sourced from Desta et al., 2001.[6]

The formation kinetics for the hydroxylated metabolites, 3-F-4-OHCIS and 4-F-2-OHCIS, follow a sigmoidal model rather than simple Michaelis-Menten kinetics.[6]

Table 2: Pharmacokinetic Parameters of Cisapride Enantiomers in Healthy Volunteers (Control Group)

| Parameter | (+)-Cisapride | (-)-Cisapride |

| Cmax (ng/mL) | 10.5 ± 3.4 | 30.0 ± 13.6 |

| AUC(0, ∞) (ng·h/mL) | 70.0 ± 51.5 | 201.0 ± 161.0 |

| Elimination Half-life (h) | 4.8 ± 3.0 | 4.7 ± 2.7 |

Data sourced from Desta et al., 2000.[1][2]

Experimental Protocols

The investigation of cisapride's stereoselective metabolism typically involves a series of in vitro and analytical procedures.

In Vitro Metabolism in Human Liver Microsomes

A common experimental approach to characterize the metabolism of cisapride enantiomers is through incubation with human liver microsomes (HLMs).

Objective: To determine the kinetic parameters (Km and Vmax) of metabolite formation from individual cisapride enantiomers.

Methodology:

-

Preparation of Incubation Mixtures: A typical incubation mixture contains pooled human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), magnesium chloride, and a phosphate (B84403) buffer (e.g., pH 7.4).

-

Incubation: The reaction is initiated by adding the cisapride enantiomer (either (+)-, (-)-, or racemic cisapride) at various concentrations to the pre-warmed incubation mixtures. Incubations are carried out in a shaking water bath at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol.

-

Sample Preparation: The terminated incubation mixtures are centrifuged to precipitate proteins. The supernatant is then collected, evaporated to dryness, and reconstituted in the mobile phase for HPLC analysis.

-

Metabolite Quantification: The concentrations of the formed metabolites (NORCIS, 3-F-4-OHCIS, 4-F-2-OHCIS) are determined using a validated analytical method, typically HPLC with UV or mass spectrometric detection.[6][7]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

A crucial aspect of studying stereoselective metabolism is the analytical method used to separate and quantify the individual enantiomers and their metabolites.

Objective: To resolve and quantify (+)- and (-)-cisapride in biological matrices.

Methodology:

-

Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector.

-

Chiral Stationary Phase: A chiral column is essential for the separation of enantiomers. For cisapride, a ChiralCel OJ column has been successfully used.[10]

-

Mobile Phase: A mixture of solvents such as ethanol, hexane, and diethylamine (B46881) in specific proportions (e.g., 35:64.5:0.5, v/v/v) is used to achieve separation.[10]

-

Sample Preparation: Plasma samples containing cisapride are typically prepared using liquid-liquid extraction. An internal standard (e.g., clebopride) is added, the sample is alkalinized, and then extracted with an organic solvent like tert-butyl methyl ether.[1]

-

Detection and Quantification: The eluting enantiomers are detected by UV absorbance. The concentration of each enantiomer is determined by comparing its peak area to that of the internal standard and referencing a calibration curve. The limit of quantification for cisapride enantiomers in human plasma has been reported to be 5 ng/ml.[10]

Role of Cytochrome P450 Isoforms

While CYP3A4 is the principal enzyme in cisapride metabolism, other isoforms may play minor roles. Studies with recombinant human P450s have confirmed the dominant role of CYP3A4 in the formation of NORCIS, 3-F-4-OHCIS, and 4-F-2-OHCIS from both enantiomers.[6] The contribution of other CYPs, such as CYP2A6, has been suggested to be much lesser.[9] The heavy reliance on CYP3A4 for its metabolism makes cisapride susceptible to drug interactions with inhibitors or inducers of this enzyme.

Conclusion

The metabolism of this compound is markedly stereoselective, with the (+)- and (-)-enantiomers exhibiting different metabolic rates and forming distinct metabolite profiles, primarily through the action of CYP3A4. Understanding these stereoselective differences is paramount for comprehending the drug's overall pharmacokinetic and pharmacodynamic behavior, including its potential for adverse effects. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the metabolism of chiral compounds and to inform the development of safer therapeutic agents. The pronounced differences in the disposition of cisapride enantiomers underscore the importance of stereospecific analysis in drug development and clinical pharmacology.

References

- 1. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cisapride - Wikipedia [en.wikipedia.org]

- 4. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Stereoselective metabolism of cisapride and enantiomer-enantiomer interaction in human cytochrome P450 enzymes: major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective determination of cisapride, a prokinetic agent, in human plasma by chiral high-performance liquid chromatography with ultraviolet detection: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Cisapride on Gastrointestinal Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of cisapride (B12094) on gastrointestinal smooth muscle, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Mechanism of Action

Cisapride is a prokinetic agent that enhances gastrointestinal motility.[1][2] Its primary mechanism of action is the facilitation of acetylcholine (B1216132) (ACh) release from the myenteric plexus in the gut wall.[2][3] This is largely mediated through its agonistic activity at serotonin (B10506) 5-HT4 receptors on enteric neurons.[2] Activation of these receptors enhances cholinergic neurotransmission, leading to increased smooth muscle contraction.[2][4][5]

However, the effects of cisapride are complex and can vary depending on the specific region of the gastrointestinal tract and the animal model studied.[6] Evidence also suggests that cisapride may have direct effects on smooth muscle cells and interact with other serotonin receptor subtypes, such as 5-HT3 and 5-HT1 receptors.[2][7]

Quantitative Data on Cisapride's In Vitro Effects

The following tables summarize the quantitative data from various in vitro studies on the effects of cisapride on gastrointestinal smooth muscle.

Table 1: Potency of Cisapride in Enhancing Contractility

| Tissue Preparation | Species | Parameter | Value | Reference |

| Ileum | Guinea Pig | EC50 (enhancement of electrical stimulation response) | 9.2 x 10⁻⁹ M | [8] |

| Colon Ascendens | Guinea Pig | EC50 (induction of contractions) | 3.5 x 10⁻⁸ M | [8] |

| Gastroduodenal Preparation | Guinea Pig | EC50 (improved antroduodenal coordination) | 1.9 x 10⁻⁷ M | [8] |

| Ileum | Guinea Pig | IC50 (antagonism of 5-HT-induced inhibition) | 1.5 x 10⁻⁹ M | [7] |

| Ileum | Guinea Pig | IC50 (antagonism of 5-HT3 receptor) | 5.2 x 10⁻⁸ M | [7] |

Table 2: Effects of Cisapride at Different Concentrations

| Tissue Preparation | Species | Cisapride Concentration | Observed Effect | Reference |

| Antrum, Ileum, Colon | Guinea Pig | 4, 40, 400 nM | Dose-related enhancement of baseline activity and contraction | [9] |

| Antrum, Ileum, Colon | Guinea Pig | 4 µM | Inhibition of activity | [9] |

| Gastroduodenal Preparation | Guinea Pig | 10⁻⁷ - 10⁻⁶ M | Antagonized induced gastric relaxation, enhanced peristaltic wave amplitude | [4] |

| Myenteric Neurons (S cells) | Guinea Pig | 10 nM - 1 µM | Increased amplitude of fast nicotinic excitatory postsynaptic potentials | [10] |

| Myenteric Neurons (S cells) | Guinea Pig | 3 - 10 µM | Reduced amplitude of fast excitatory postsynaptic potentials | [10] |

| Taenia Caeci | Guinea Pig | 5 x 10⁻⁷ M | Depolarization, enhancement of spike activity, increased muscle tone | [11] |

| Taenia Caeci | Guinea Pig | 2.5 x 10⁻⁶ M | Less pronounced potentiation or inhibition of evoked contraction | [11] |

| Ileum | Human | 0.0003 - 1 µM | Modest enhancement of EFS-induced contractions (~10-40%) | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common experimental protocols used to assess the in vitro effects of cisapride.

Isolated Tissue Preparation and Organ Bath Studies

This is a fundamental technique to study the contractility of gastrointestinal smooth muscle in a controlled environment.

Protocol:

-

Tissue Source: Healthy animals such as guinea pigs or cats are euthanized, and segments of the desired gastrointestinal tissue (e.g., stomach, ileum, colon) are promptly excised.[9][13]

-

Muscle Strip Preparation: Longitudinal or circular smooth muscle strips are carefully dissected from the tissue segments. The mucosa and submucosa are often removed to isolate the muscle layers.[9]

-

Organ Bath Setup: The muscle strips are suspended in an organ bath containing a physiological buffer solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[13]

-

Transducer Attachment: One end of the muscle strip is fixed, while the other is attached to an isometric force transducer to measure muscle contractions.[13]

-

Equilibration and Optimization: The muscle strips are allowed to equilibrate under a resting tension, and the optimal muscle length for maximal contraction is determined.[13]

-

Drug Administration: Cisapride and other pharmacological agents (agonists, antagonists) are added to the organ bath in a cumulative or bolus fashion to obtain concentration-response curves.[13]

-

Data Acquisition: The contractile responses are recorded and analyzed to determine parameters such as basal tone, amplitude of contractions, and frequency.

Electrical Field Stimulation (EFS)

EFS is employed to study the effects of drugs on neurotransmission in the enteric nervous system.

Protocol:

-

Tissue Preparation: As described in the organ bath protocol, muscle strips with intact myenteric plexus are prepared.

-

Electrode Placement: Two platinum electrodes are placed parallel to the muscle strip in the organ bath.

-

Stimulation Parameters: Electrical pulses of specific frequency (e.g., 10 Hz), duration (e.g., 1 ms), and voltage/current are delivered to stimulate the intrinsic nerves within the muscle strip.[14]

-

Drug Effects on EFS-Induced Responses: The effect of cisapride on the contractile or relaxation responses evoked by EFS is measured. This helps to determine if the drug's action is mediated through neuronal pathways.

Acetylcholine Release Assay

This method is used to directly measure the effect of cisapride on the release of acetylcholine from cholinergic nerve terminals.

Protocol:

-

Tissue Incubation: Isolated gastrointestinal tissue preparations are incubated with radiolabeled choline (B1196258) (e.g., ³H-choline), which is taken up by cholinergic neurons and converted to ³H-acetylcholine.[9][14]

-

Superfusion: The tissue is then placed in a superfusion chamber and continuously washed with a physiological buffer to remove excess radiolabel.

-

Sample Collection: Fractions of the superfusate are collected at regular intervals to measure the basal release of ³H-acetylcholine.

-

Stimulation and Drug Application: The tissue is stimulated (e.g., with high potassium or electrical stimulation) in the presence and absence of cisapride to measure its effect on evoked acetylcholine release.

-

Radioactivity Measurement: The amount of radioactivity in the collected fractions is determined using liquid scintillation counting to quantify acetylcholine release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Cisapride's primary mechanism of action on gastrointestinal smooth muscle.

Caption: Experimental workflow for isolated organ bath studies.

Caption: Workflow for Electrical Field Stimulation (EFS) experiments.

Conclusion

In vitro studies have been instrumental in elucidating the mechanisms by which cisapride enhances gastrointestinal motility. The primary pathway involves the activation of 5-HT4 receptors on myenteric neurons, leading to increased acetylcholine release and subsequent smooth muscle contraction. However, the effects can be multifaceted, with evidence for direct muscle effects and interactions with other receptor systems. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in the field of gastrointestinal prokinetics. It is important to note that while cisapride was an effective prokinetic agent, its use has been restricted due to concerns about cardiac side effects.[2] Nevertheless, the study of its in vitro effects continues to provide valuable insights into the complex regulation of gastrointestinal motility.

References

- 1. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]

- 3. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of cisapride on smooth muscle cells of guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the 5-HT4 receptor agonist, cisapride, on neuronally evoked responses in human bladder, urethra, and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of cisapride on feline colonic smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evidence against an acetylcholine releasing action of cisapride in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Cisapride: A Technical Guide for Prokinetic Agent Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cisapride (B12094) is a substituted piperidinyl benzamide (B126) historically utilized as a gastroprokinetic agent for motility disorders such as gastroesophageal reflux disease (GERD) and diabetic gastroparesis.[1][2] Its therapeutic effect is primarily mediated through agonist activity at serotonin (B10506) 5-HT4 receptors, which enhances acetylcholine (B1216132) release in the myenteric plexus and stimulates gastrointestinal motility.[1][3][4] Despite its efficacy, cisapride was largely withdrawn from markets due to a significant risk of serious cardiac side effects.[1][5] The drug was found to be a potent blocker of the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation and life-threatening arrhythmias.[6][7][8] This guide provides a comprehensive technical overview of cisapride's pharmacological profile, detailing its mechanism of action, receptor affinities, pharmacokinetic and pharmacodynamic data, relevant experimental methodologies, and the well-documented cardiotoxic pathway.

Core Mechanism of Prokinetic Action

Cisapride's primary pharmacological action is the stimulation of gastrointestinal motility.[4][9] This is achieved not by direct action on smooth muscle but by indirectly promoting the release of acetylcholine (ACh), the primary excitatory neurotransmitter in the gut.[3][4]

Serotonin 5-HT4 Receptor Agonism

Cisapride functions as a selective serotonin 5-HT4 receptor agonist.[1][10] These receptors are located on the presynaptic terminals of cholinergic interneurons in the myenteric plexus.[3][11] The binding of cisapride to the 5-HT4 receptor activates a Gs-protein coupled signaling cascade, stimulating adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn facilitates the release of ACh into the synaptic cleft.[11] The released ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells to induce contraction and enhance coordinated peristalsis.[3]

Caption: Cisapride's primary signaling pathway via 5-HT4 receptor agonism.

Other Receptor Interactions

While its prokinetic action is dominated by 5-HT4 agonism, cisapride also possesses some 5-HT3 receptor antagonist activity.[10] However, this action is considered to contribute little to its overall effect on motility.[3] Importantly, and in contrast to its predecessor metoclopramide, cisapride is largely devoid of antidopaminergic (D2 receptor antagonist) effects, meaning it does not typically produce the central nervous system side effects associated with dopamine (B1211576) blockade.[4][9]

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters defining the pharmacological profile of cisapride.

Table 1: Receptor and Ion Channel Binding Affinities

| Target | Affinity (IC50 / Ki) | Species / System | Notes |

|---|---|---|---|

| 5-HT4 Receptor | Ki: 13.8 - 26.9 nM | Guinea Pig Striatum | Competitive binding with ³H-GR113808.[12] |

| hERG K+ Channel | IC50: 6.5 - 44.5 nM | Human (HEK293 cells) | Potent blockade, underlying cardiotoxicity.[6][8] |

| 5-HT3 Receptor | Weak Antagonist | Animal models | Does not significantly contribute to prokinetic effect.[10] |

| Dopamine D2 Receptor | Negligible Affinity | N/A | Lacks the antidopaminergic effects of metoclopramide.[4][9] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species | Notes |

|---|---|---|---|

| Oral Bioavailability | ~33% | Human | Subject to first-pass metabolism.[1] |

| Plasma Half-life (t½) | 5.4 - 10 hours | Dog, Human | [1][13] |

| Protein Binding | 97.5 - 98% | Human | Highly bound to plasma proteins.[7] |

| Primary Metabolism | Hepatic (CYP3A4) | Human | Metabolized via N-dealkylation and hydroxylation.[1][14] |

| Metabolites | Norcisapride (major) | Human, Dog | Metabolites have negligible pharmacological activity.[14][15] |

Table 3: Pharmacodynamic Properties

| Parameter | Effect | Species / System | Notes |

|---|---|---|---|

| Gastric Emptying | Accelerated | Human, Dog | Effective for both liquid and solid meals.[16][17] |

| Lower Esophageal Sphincter Tone | Increased | Human | Contributes to efficacy in GERD.[15][18] |

| Small & Large Bowel Motility | Increased | Human, Animal | Broader activity than metoclopramide.[10][19] |

| EC50 (Ileum Contraction) | 9.2 nM | Guinea Pig | Demonstrates high potency in vitro.[20] |

| Cardiac QT Interval | Prolongation | Human | Dose-dependent effect due to hERG blockade.[6][7] |

Key Experimental Protocols

In Vitro hERG Channel Blockade Assay (Patch Clamp)

This electrophysiological technique is critical for assessing the cardiotoxic potential of compounds by directly measuring the inhibition of the hERG potassium current.

Caption: Experimental workflow for assessing hERG channel blockade.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 gene (which encodes the hERG channel) are cultured under standard conditions.[6][7]

-

Electrophysiology: The whole-cell patch-clamp technique is used to record ionic currents from single cells.[6]

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell. This typically involves a depolarization step to activate and then inactivate the hERG channels, followed by a repolarization step to a negative potential (e.g., -50 mV) during which a large "tail current" is measured. This tail current is characteristic of hERG and is the primary endpoint for analysis.[7]

-

Drug Application: After recording a stable baseline current, the cells are perfused with solutions containing increasing concentrations of cisapride.

-

Data Analysis: The amplitude of the hERG tail current is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value, which represents the concentration of cisapride required to block 50% of the hERG current.[6][8]

In Vivo Gastric Emptying Assessment (Rodent Model)

This protocol measures the effect of a prokinetic agent on the rate at which a test meal is emptied from the stomach.

Caption: Workflow for an in vivo assessment of gastric emptying.

Detailed Methodology:

-

Animal Preparation: Rats or mice are fasted overnight to ensure an empty stomach but are allowed free access to water.

-

Drug Administration: A control group receives a vehicle solution, while test groups receive cisapride at various doses, typically via oral gavage or intraperitoneal (IP) injection.[21]

-

Test Meal: After a suitable period for drug absorption (e.g., 30-60 minutes), a standardized test meal is administered via oral gavage. The meal can be liquid (e.g., methylcellulose) or solid and contains a non-absorbable, quantifiable marker (e.g., phenol (B47542) red dye or radio-labeled chromium).

-

Sample Collection: After a predetermined time (e.g., 90 minutes), the animals are euthanized. The stomach is immediately ligated at the cardiac and pyloric sphincters to prevent loss of contents and is surgically removed.

-

Quantification: The stomach is opened, and its contents are rinsed into a known volume of solution. The amount of the marker is then quantified using spectrophotometry (for a colored marker) or a gamma counter (for a radiolabeled marker).

-

Data Analysis: The amount of marker recovered from the stomach is compared to the total amount administered. The percentage of gastric emptying is calculated as: [1 - (Marker in stomach / Total marker administered)] x 100. The results from the cisapride-treated groups are then compared to the vehicle control group to determine efficacy.

Pathological Mechanism: Cardiotoxicity via hERG Blockade

The clinical downfall of cisapride was its off-target effect on the hERG (KCNH2) potassium channel, which is crucial for cardiac repolarization. Blockade of this channel disrupts the normal outflow of potassium ions during phase 3 of the cardiac action potential. This delay in repolarization manifests on an electrocardiogram (ECG) as a prolongation of the QT interval.[6][7] A prolonged QT interval is a significant risk factor for developing early afterdepolarizations and a polymorphic ventricular tachycardia known as Torsades de Pointes, which can lead to syncope and sudden cardiac death.[8] The risk was particularly high when cisapride was co-administered with drugs that inhibit its metabolism via the CYP3A4 enzyme, leading to elevated plasma concentrations.[14]

Caption: The pathological pathway of cisapride-induced cardiotoxicity.

Conclusion

Cisapride exhibits a potent and well-characterized prokinetic profile mediated by its agonist activity at 5-HT4 receptors. Its ability to enhance acetylcholine release throughout the gastrointestinal tract made it an effective therapy for motility disorders. However, the discovery of its high-affinity blockade of the cardiac hERG potassium channel, which carries a significant risk of fatal arrhythmias, led to its withdrawal and serves as a critical case study in drug development. The pharmacological history of cisapride underscores the paramount importance of early and thorough off-target screening, particularly for hERG liability, and has driven the development of next-generation 5-HT4 agonists with high selectivity and improved cardiovascular safety profiles.

References

- 1. Cisapride - Wikipedia [en.wikipedia.org]

- 2. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annalsgastro.gr [annalsgastro.gr]

- 4. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 11. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics of cisapride in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 20. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. avmajournals.avma.org [avmajournals.avma.org]

Cisapride Monohydrate and Acetylcholine Release in the Myenteric Plexus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism by which cisapride (B12094) monohydrate stimulates acetylcholine (B1216132) (ACh) release in the myenteric plexus. Cisapride, a substituted piperidinyl benzamide, is a gastroprokinetic agent that enhances gastrointestinal motility.[1] Its primary mechanism of action is the facilitation of acetylcholine release from enteric neurons. This guide synthesizes key quantitative data, details common experimental protocols for investigating this mechanism, and provides visual representations of the signaling pathways and experimental workflows involved. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of gastroenterology, neuropharmacology, and drug development.

Introduction

Gastrointestinal motility is a complex process orchestrated by the enteric nervous system (ENS), a vast network of neurons within the gut wall. The myenteric plexus, a key component of the ENS, plays a crucial role in regulating smooth muscle contraction and relaxation, thereby controlling peristalsis. Acetylcholine is a primary excitatory neurotransmitter within the myenteric plexus, and its release is a critical step in initiating muscle contractions.

Cisapride monohydrate has been recognized for its ability to enhance gastrointestinal motility by augmenting the release of acetylcholine in the myenteric plexus.[2] This prokinetic activity makes it a subject of significant interest for understanding the regulation of gut function and for the development of therapeutic agents for motility disorders. This guide delves into the core of cisapride's mechanism, providing a technical overview for the scientific community.

Mechanism of Action: 5-HT4 Receptor Agonism

The principal mechanism through which cisapride exerts its effects on acetylcholine release is through its action as a serotonin (B10506) 5-HT4 receptor agonist.[2] The signaling cascade initiated by cisapride binding to these receptors on cholinergic interneurons and motor neurons within the myenteric plexus leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn facilitates the release of acetylcholine.

The key steps in this pathway are:

-

Receptor Binding: this compound binds to and activates 5-HT4 receptors located on the presynaptic terminals of cholinergic neurons in the myenteric plexus.

-

G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein complex.

-

Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A Activation: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA).

-

Phosphorylation Events: PKA phosphorylates specific protein targets involved in the machinery of neurotransmitter release.

-

Enhanced Acetylcholine Release: This cascade of events ultimately facilitates the influx of calcium ions and the subsequent exocytosis of acetylcholine-containing vesicles into the synaptic cleft.

The released acetylcholine then binds to muscarinic receptors on gastrointestinal smooth muscle cells, leading to their contraction and an overall increase in motility.

Quantitative Data on Cisapride's Effects

While direct quantification of the percentage increase in acetylcholine release induced by cisapride is not extensively reported, its potent effects on gastrointestinal contractility, an indirect measure of ACh release, have been well-documented. The following tables summarize key quantitative findings from studies on guinea pig intestinal preparations.

| Parameter | Tissue | Value | Reference |

| EC50 for Enhancement of Contractile Response to Electrical Stimulation | Guinea Pig Ileum | 9.2 x 10-9 M | [1] |

| EC50 for Induction of Contractions | Guinea Pig Colon Ascendens | 3.5 x 10-8 M | [1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

| Cisapride Concentration | Effect on Fast Nicotinic Excitatory Postsynaptic Potentials (EPSPs) in S-type Myenteric Neurons | Tissue | Reference |

| 10 nM - 1 µM | Increased amplitude | Guinea Pig Ileum | [3] |

| 3 µM - 10 µM | Reduced amplitude | Guinea Pig Ileum | [3] |

S-type (fast synaptic) neurons are a class of myenteric neurons. An increase in EPSP amplitude is indicative of enhanced presynaptic acetylcholine release.

A study on isolated muscle strips from guinea pig antrum, ileum, and colon reported that 400 nM cisapride "evoked a rather small increase of 3H-acetylcholine release".[4] However, the authors did not quantify this increase as a percentage and deemed it "unimportant" for the direct smooth muscle effects they were investigating.[4]

Experimental Protocols

The investigation of cisapride's effect on acetylcholine release from the myenteric plexus typically involves in vitro preparations of intestinal tissue. The following protocols are detailed methodologies based on commonly cited experimental setups.

Preparation of Longitudinal Muscle-Myenteric Plexus (LMMP) Strips

This preparation is widely used as it contains the myenteric plexus and the longitudinal smooth muscle it innervates, providing an intact system to study neuromuscular transmission.

Materials:

-

Guinea pig ileum or colon

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

Carbogen gas (95% O2, 5% CO2)

-

Dissection microscope

-

Fine forceps and scissors

Procedure:

-

Humanely euthanize a guinea pig according to institutional guidelines.

-

Isolate a segment of the distal ileum or colon and place it in ice-cold, carbogen-gassed Krebs solution.

-

Gently flush the lumen of the intestinal segment to remove its contents.

-

Thread the segment onto a glass rod.

-

Under a dissection microscope, carefully peel away the longitudinal muscle layer with the attached myenteric plexus using fine forceps.

-

The resulting LMMP strips can then be mounted in an organ bath for further experimentation.

Measurement of Acetylcholine Release using Radiolabeling

This method allows for the direct measurement of acetylcholine released from the prepared LMMP strips.

Materials:

-

LMMP strips

-

[3H]choline chloride

-

Krebs solution

-

Superfusion apparatus

-

Scintillation counter and scintillation fluid

-

Electrical field stimulation (EFS) electrodes

Procedure:

-

Incubation with [3H]choline:

-

Mount the LMMP strips in an organ bath containing Krebs solution with [3H]choline.

-

Incubate the tissue to allow for the uptake of the radiolabel and its conversion to [3H]acetylcholine by cholinergic neurons.

-

-

Superfusion:

-

Transfer the radiolabeled LMMP strips to a superfusion chamber.

-

Continuously superfuse the tissue with fresh, pre-warmed, and gassed Krebs solution at a constant flow rate. This removes excess radiolabel and allows for the collection of released neurotransmitter.

-

-

Sample Collection:

-

Collect the superfusate in fractions at regular intervals (e.g., every 2-5 minutes) to measure basal and stimulated acetylcholine release.

-

-

Stimulation:

-

To evoke acetylcholine release, apply electrical field stimulation (EFS) using platinum electrodes placed parallel to the tissue. Typical EFS parameters are rectangular pulses of 0.5 ms (B15284909) duration, a frequency of 1-10 Hz, and a supramaximal voltage for a defined period (e.g., 60 seconds).

-

Introduce this compound at various concentrations into the superfusion medium and repeat the EFS to determine its effect on evoked acetylcholine release.

-

-

Quantification:

-

Add a scintillation cocktail to the collected superfusate fractions.

-

Measure the radioactivity (in disintegrations per minute, DPM) of each fraction using a liquid scintillation counter.

-

The amount of [3H]acetylcholine released is expressed as a percentage of the total radioactivity present in the tissue at the beginning of the collection period.

-

Data Analysis

The effect of cisapride on acetylcholine release is typically calculated as the ratio of the stimulated overflow of tritium (B154650) in the presence of the drug to the stimulated overflow in its absence (S2/S1 ratio). A dose-response curve can be generated by plotting the S2/S1 ratio against the logarithm of the cisapride concentration to determine the EC50.

Visualizations

Signaling Pathway of Cisapride-Induced Acetylcholine Release

Caption: Signaling cascade of cisapride-induced acetylcholine release.

Experimental Workflow for Measuring Acetylcholine Release

Caption: Workflow for measuring ACh release from myenteric plexus.

Conclusion

This compound enhances acetylcholine release in the myenteric plexus primarily through its agonistic activity at 5-HT4 receptors. This action initiates a Gs protein-coupled signaling cascade that increases intracellular cAMP, leading to the facilitation of acetylcholine exocytosis. While direct quantitative measurements of the percentage increase in acetylcholine release are not widely published, the potent effects of cisapride on intestinal contractility provide strong evidence for its efficacy. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of cisapride and other potential prokinetic agents. A thorough understanding of this mechanism is vital for the development of novel therapeutics for gastrointestinal motility disorders.

References

- 1. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Cisapride Monohydrate's Affinity for Serotonin Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride (B12094) monohydrate is a substituted piperidinyl benzamide (B126) derivative that has been primarily characterized as a gastrointestinal prokinetic agent.[1][2] Its mechanism of action is intrinsically linked to its interaction with various serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor subtypes, which modulates neuronal signaling within the enteric nervous system. This technical guide provides a comprehensive overview of cisapride monohydrate's binding affinity for a range of serotonin receptors, details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways involved.

Data Presentation: Quantitative Binding Affinity of this compound for Serotonin Receptor Subtypes

The binding affinity of this compound for various serotonin receptor subtypes has been determined through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

| Receptor Subtype | Test System | Radioligand | Cisapride Affinity | Functional Activity | Reference |

| 5-HT1 | Guinea pig ileum | - | IC50: 1.5 nM | Antagonist | [3] |

| 5-HT2 | Rat ileal mucosa | - | - | Antagonist | [2][4] |

| 5-HT3 | Guinea pig ileum | - | - | Antagonist | [1] |

| 5-HT4 | Guinea pig striatal membranes | [3H]-GR113808 | - | Agonist | [5] |

| 5-HT4 | - | - | EC50: 140 nM | Agonist |

Note: A comprehensive panel of Ki values for all serotonin receptor subtypes was not available in the public domain at the time of this guide's compilation. The table reflects the most relevant quantitative data found.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of a compound's binding affinity for a specific receptor is commonly achieved through a radioligand competition binding assay. This method measures the ability of a non-labeled compound (the "competitor," e.g., cisapride) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.

I. Membrane Preparation

-

Tissue/Cell Homogenization : The tissue or cells expressing the target serotonin receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifugation : The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g) to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Washing : The membrane pellet is resuspended in fresh buffer and the centrifugation step is repeated to wash away endogenous substances that might interfere with the binding assay.

-

Storage : The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

II. Binding Assay

-

Incubation Mixture : The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor drug (cisapride).

-

Incubation Conditions : The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand : The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification : The radioactivity retained on the filters is quantified using a scintillation counter.

III. Data Analysis

-

Competition Curve : The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

-

IC50 Determination : The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined from the competition curve and is known as the IC50 value.

-

Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Cisapride's primary prokinetic effects are mediated through its agonist activity at the 5-HT4 receptor.[6] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit.

Upon binding of an agonist like cisapride, the following signaling cascade is initiated:

-

Receptor Activation : Cisapride binds to and activates the 5-HT4 receptor.

-

G-Protein Activation : The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein, causing the dissociation of the Gαs-GTP complex from the βγ subunits.

-

Adenylyl Cyclase Activation : The Gαs-GTP complex activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

cAMP-Mediated Effects : The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the physiological effects of 5-HT4 receptor stimulation, such as enhanced acetylcholine (B1216132) release from enteric neurons.

Conclusion

This compound exhibits a complex pharmacology, with its primary mechanism of action as a 5-HT4 receptor agonist. Its interactions with other serotonin receptor subtypes, particularly its antagonist activity at 5-HT1, 5-HT2, and 5-HT3 receptors, contribute to its overall pharmacological profile. The prokinetic effects of cisapride are a direct result of the activation of the 5-HT4 receptor-mediated signaling cascade, leading to enhanced acetylcholine release in the gut. A thorough understanding of its binding affinities and the downstream signaling pathways is crucial for the development of more selective and safer prokinetic agents. Further research to fully elucidate the Ki values of cisapride for all serotonin receptor subtypes would provide a more complete picture of its receptor interaction profile.

References

- 1. Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the effect of serotonin on rat ileal transport by cisapride: evidence in favour of the involvement of 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

The Core Metabolites of Cisapride Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of cisapride (B12094) monohydrate, a gastroprokinetic agent. The document delves into the core metabolic pathways, presents quantitative data on metabolite formation, and outlines detailed experimental protocols for their identification and analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction to Cisapride Metabolism

Cisapride undergoes extensive metabolism primarily in the liver, with the cytochrome P450 (CYP) enzyme system playing a crucial role. The absolute bioavailability of an oral solution of cisapride monohydrate is approximately 40–50%, indicating significant first-pass metabolism.[1] This metabolism occurs not only in the liver but also in the gut wall.[1] The primary metabolic pathways are oxidative N-dealkylation and aromatic hydroxylation.[1][2][3] The resulting metabolites are considered to have negligible pharmacological activity.[1]

The major enzyme responsible for cisapride metabolism is CYP3A4.[1][4] Studies have shown that CYP2A6 also contributes to its metabolism, although to a much lesser extent.[1][4] The involvement of CYP3A4 is significant as it opens the potential for drug-drug interactions with inhibitors or inducers of this enzyme.

Primary Metabolic Pathways and Metabolites

The biotransformation of cisapride leads to several primary metabolites. The two principal pathways are:

-

Oxidative N-dealkylation: This is the most prominent metabolic route, occurring at the piperidine (B6355638) nitrogen. This pathway leads to the formation of norcisapride , which is the major metabolite of cisapride found both in vitro and in vivo.[1] Norcisapride accounts for approximately 43% of an administered dose.[1]

-

Aromatic Hydroxylation: This pathway involves the addition of a hydroxyl group to the aromatic rings of the cisapride molecule. This process accounts for about 16% of the dose.[1] Specific hydroxylated metabolites identified include 3-fluoro-4-hydroxycisapride and 4-fluoro-2-hydroxycisapride.[5][6]

Other minor metabolic pathways include N-oxidation at the piperidine nitrogen to form the N-oxide of cisapride, and O-dealkylation.[1]

The following diagram illustrates the primary metabolic pathways of cisapride.

Quantitative Data on Metabolite Formation

The following tables summarize the key quantitative data related to the formation of the primary metabolites of cisapride.

Table 1: In Vivo Metabolite Distribution

| Metabolite/Pathway | Percentage of Administered Dose | Reference |

| Norcisapride (from N-dealkylation) | 43% | [1] |

| Aromatic Hydroxylation Products | 16% | [1] |

Table 2: Kinetic Parameters of Cisapride Metabolism in Human Liver Microsomes

| Parameter | Value | Reference |

| Apparent Km (for overall metabolism) | 8.6 ± 3.5 μM | [1] |

| Vmax (for overall metabolism) | 523 ± 330 pmol/mg/min | [1] |

Table 3: Kinetic Parameters for the Formation of Primary Metabolites in Human Liver Microsomes

| Metabolite | Km (μM) | Vmax (pmol/min/mg of protein) | Reference |

| Norcisapride | 23.4 ± 8.6 | 155 ± 91 | [5] |

| 3-fluoro-4-hydroxycisapride | 32 ± 11 | 52 ± 23 | [5] |

| 4-fluoro-2-hydroxycisapride | 31 ± 23 | 31 ± 23 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of cisapride metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes the general procedure for assessing the metabolism of cisapride using human liver microsomes.

References

- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Excretion and biotransformation of cisapride in dogs and humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective metabolism of cisapride and enantiomer-enantiomer interaction in human cytochrome P450 enzymes: major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

Cisapride-Induced QT Prolongation: A Technical Guide to Initial Mechanistic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride (B12094), a gastrointestinal prokinetic agent formerly used to treat conditions like gastroparesis and gastroesophageal reflux disease, was withdrawn from many markets due to its association with QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[1][2][3][4][5][6][7] This technical guide provides an in-depth analysis of the initial studies that elucidated the molecular and cellular mechanisms underlying cisapride-induced QT prolongation, with a focus on its interaction with cardiac ion channels. The document is intended to serve as a comprehensive resource for professionals in drug development and cardiovascular safety research.

Core Mechanism: High-Affinity Blockade of the hERG Potassium Channel

The primary mechanism responsible for cisapride's proarrhythmic effects is the high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3][8] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential.[8][9] By blocking the hERG channel, cisapride impedes the outflow of potassium ions from cardiomyocytes, thereby prolonging the action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG).[9][10][11]

Molecular Interactions